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The prostaglandin E2 (PGE2) receptor 2 subtype (EP2), a G protein-coupled receptor (GPCR),

is a critical mediator of a wide array of physiological and pathological processes. Its activation

by the endogenous ligand PGE2 initiates a cascade of intracellular signaling events that

influence inflammation, immunity, cardiovascular tone, neural activity, and reproductive

functions.[1][2] Due to its diverse roles, the selective activation of the EP2 receptor presents a

promising, yet complex, therapeutic strategy. This technical guide provides an in-depth

overview of the physiological consequences of selective EP2 receptor activation, focusing on

its signaling pathways, systemic effects, and the experimental methodologies used for its study,

tailored for researchers and drug development professionals.

EP2 Receptor Signaling Pathways
The EP2 receptor is a prototypical Gs-coupled receptor.[1][3] Upon agonist binding, it

undergoes a conformational change that facilitates the activation of the heterotrimeric G protein

Gs. This initiates several downstream signaling cascades, with the canonical pathway involving

the production of cyclic adenosine monophosphate (cAMP).[1][4] However, EP2 signaling is

multifaceted, also engaging non-canonical pathways that are independent of Gs or cAMP.

Key Downstream Pathways:

Gαs-cAMP-PKA Pathway: The activated Gs alpha subunit (Gαs) stimulates adenylyl cyclase,

which converts ATP to cAMP.[1][5] Elevated cAMP levels lead to the activation of Protein

Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP
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Response Element-Binding Protein (CREB) transcription factor, to modulate gene

expression and cellular function.[1][6]

Epac Pathway: In addition to PKA, cAMP can also activate the Exchange Protein Directly

Activated by cAMP (Epac).[6][7] This PKA-independent pathway is implicated in mediating

some of the pro-inflammatory and neurotoxic effects associated with chronic EP2 activation,

particularly in glial cells.[8]

β-Catenin Pathway: EP2 activation can lead to the activation of the β-catenin signaling

pathway, which is crucial for regulating gene transcription related to cell migration,

proliferation, and adhesion.[1][5]

β-Arrestin-Mediated Signaling: More recently, EP2 has been shown to engage β-arrestin in a

G protein-independent manner. This can initiate signaling through pathways like

phosphoinositide 3-kinase (PI3K)/Akt and Ras/extracellular-signal-regulated kinase (ERK),

which are important for cell proliferation and migration.[8][9]
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Caption: Major signaling pathways activated by the EP2 receptor.
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Physiological Effects of Selective EP2 Activation
The widespread expression of the EP2 receptor results in pleiotropic physiological effects upon

its selective activation.[5] These effects can be both beneficial and detrimental depending on

the tissue context and the nature of the stimulus (acute vs. chronic).

Immune System
EP2 receptor activation has a complex, often immunomodulatory, role. While it can promote

certain inflammatory responses, it also has potent anti-inflammatory actions.[5]

Anti-Inflammatory Effects: Activation of EP2 can suppress the function of pro-inflammatory

cells like neutrophils, macrophages, and various T-cell subtypes.[5] It inhibits the production

of pro-inflammatory cytokines such as TNF-α and IL-12 from macrophages.[10] In murine

models, selective EP2 agonism consistently inhibits mast cell degranulation, a key event in

allergic reactions.[11][12]

Pro-Inflammatory Effects: Conversely, in microglia (the resident immune cells of the brain),

EP2 activation can exacerbate neuroinflammation by upregulating inflammatory mediators

like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8] This is

particularly associated with chronic inflammatory conditions.[13]

Nervous System
The role of EP2 activation in the central nervous system (CNS) is notably dualistic.

Neuroprotection: In acute injury models, such as cerebral ischemia and excitotoxicity,

selective EP2 activation is neuroprotective.[13][14][15] This protective effect is largely

mediated by the neuronal cAMP-PKA pathway.[8][15] Studies in mice show that genetic

deletion of the EP2 receptor leads to significantly larger infarct volumes after a stroke, while

treatment with a selective EP2 agonist reduces brain damage.[15][16]

Neurotoxicity and Neurodegeneration: In contrast, during chronic inflammation, EP2

signaling in glial cells can contribute to secondary neurotoxicity.[8][13] EP2 activation is

implicated in promoting Aβ peptide production in models of Alzheimer's disease and

exacerbating motor neuron degeneration in models of amyotrophic lateral sclerosis (ALS).[5]

[13]
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Cardiovascular System
In the cardiovascular system, EP2 activation primarily promotes vasodilation and lowers blood

pressure.

Blood Pressure Regulation: EP2 is a key mediator of the vasodepressor effects of PGE2.[17]

[18] Activation of the receptor leads to increased intracellular cAMP in vascular smooth

muscle cells, causing relaxation.[17][19] Mice lacking the EP2 receptor exhibit significantly

lower resting systolic blood pressure, suggesting a role in homeostatic blood pressure

control.[18]

Cardiac Repair: In the context of myocardial infarction, EP2 signaling appears to be involved

in cardiac repair by modulating macrophage activity and promoting the function of resident

cardiac stem cells.[20]

Reproductive System
The EP2 receptor is indispensable for female fertility, playing crucial roles in ovulation and

fertilization.[6][21]

Ovulation and Fertilization: EP2 is highly expressed in cumulus cells surrounding the oocyte,

where its activation is essential for cumulus expansion—a process critical for oocyte release

and fertilization.[6][22] Female mice lacking the EP2 receptor are infertile due to a failure of

in vivo fertilization.[18]

Uterine Function: In the uterus, EP2 expression is tightly regulated by progesterone and

estrogen.[23] Its specific expression in the luminal epithelium on the day of implantation

suggests a role in preparing the uterus for embryo attachment.[23]

Ocular System
Selective EP2 activation has emerged as a major strategy for lowering intraocular pressure

(IOP) in the treatment of glaucoma.

Aqueous Humor Dynamics: The selective EP2 agonist omidenepag isopropyl significantly

lowers IOP by increasing both the conventional (trabecular) and unconventional

(uveoscleral) outflow of aqueous humor.[24]
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Quantitative Data on Selective EP2 Agonists
The study of EP2 physiology relies heavily on selective agonists. The table below summarizes

quantitative data for several commonly cited selective EP2 agonists.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Agonist Target/Assay
Potency /
Effect

Species Reference

Butaprost
Human EP2

Receptor Binding
Ki: 32 nM Human [5]

FcεRI-mediated

degranulation

(LAD2 cells)

50.5% inhibition Human [11]

FcεRI-mediated

degranulation

(murine MCs)

42.85% inhibition

(at 50 ng/mL

DNP-HSA)

Mouse [11]

Firing rate of LC

neurons

EC50: ~1 µM

(estimated)
Rat [25]

ONO-AE1-259-

01

Human EP2

Receptor Binding
Ki: 1.8 nM Human [5]

Infarct volume

reduction

(tMCAO model)

45.8% reduction

with 2.0 nmol

dose

Mouse [16]

CP-533,536

FcεRI-mediated

degranulation

(LAD2 cells)

37.2% inhibition Human [11]

FcεRI-mediated

degranulation

(RS-ATL8 cells)

46% max

inhibition (at 10-8

M)

Rat/Human [11]

Omidenepag

Isopropyl (OMDI)

IOP reduction in

ocular

hypertensive

monkeys

44% reduction

(at 4h post-dose)
Monkey [24]

Increase in

outflow facility

71% increase vs.

vehicle
Monkey [24]

Increase in

uveoscleral

176% increase

vs. vehicle

Monkey [24]
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outflow

PGN-9856

cAMP response

in cells with

hEP2 receptors

pEC50 ≥ 8.5 Human [26]

Key Experimental Protocols
Investigating the physiological effects of selective EP2 activation requires a range of in vitro

and in vivo techniques. Below are detailed methodologies for key experimental approaches.

In Vitro: cAMP Accumulation Assay
This assay is fundamental for quantifying the activation of Gs-coupled receptors like EP2.

Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to

an EP2 agonist.

Methodology:

Cell Culture: Use a cell line endogenously expressing EP2 or, more commonly, a cell line

(e.g., HEK293, C6 Glioma) transiently or stably transfected with a plasmid encoding the

human EP2 receptor.[27]

Cell Seeding: Plate the cells in 96- or 384-well plates and grow to 80-90% confluency.

Agonist Preparation: Prepare serial dilutions of the selective EP2 agonist (e.g., Butaprost) in

a suitable buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent

cAMP degradation.

Stimulation: Remove the culture medium and add the agonist dilutions to the cells. Incubate

for a specified period (e.g., 15-30 minutes) at 37°C.

Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.

cAMP Quantification: Measure cAMP concentration using a competitive immunoassay,

typically based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or

Enzyme-Linked Immunosorbent Assay (ELISA).[27][28]
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Data Analysis: Plot the cAMP concentration against the logarithm of the agonist

concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the

concentration of agonist that gives 50% of the maximal response) and Emax (the maximum

effect).

Preparation

Experiment AnalysisCulture EP2-expressing
cells (e.g., HEK293-EP2)

Seed cells into
multi-well plate

Add agonist to cells
(with PDE inhibitor)
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Caption: Experimental workflow for a cAMP accumulation assay.

In Vivo: Ocular Hypertension Model
This protocol is used to evaluate the IOP-lowering effects of novel EP2 agonists for glaucoma

treatment.

Objective: To assess the efficacy of a topical EP2 agonist in reducing IOP in a non-human

primate model of ocular hypertension.

Methodology:

Animal Model: Use cynomolgus monkeys with unilateral ocular hypertension induced by

laser photocoagulation of the trabecular meshwork.[24] This creates a stable elevation of

IOP in one eye.

Acclimatization and Baseline: Acclimatize animals to IOP measurement procedures (e.g.,

pneumatonometry) to minimize stress-related fluctuations. Establish stable baseline IOP

readings.
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Dosing Regimen: In a crossover study design, administer a single daily topical dose (e.g., 20

µL) of the EP2 agonist formulation (e.g., 0.002% OMDI) or vehicle to the hypertensive eye

for a set period (e.g., 7 days).[24]

IOP Measurement: On the final day of dosing, measure IOP at multiple time points after the

last dose (e.g., 0.5, 1.5, and 4 hours) to capture the time course of the effect.[24]

Aqueous Humor Dynamics (Optional): To determine the mechanism of action, perform

specialized measurements.

Outflow Facility: Measure using fluorophotometry.

Aqueous Humor Flow: Also measured by fluorophotometry.

Uveoscleral Outflow: Calculated mathematically from the other parameters.[24]

Data Analysis: Compare IOP values and aqueous humor dynamics parameters between the

drug-treated and vehicle-treated periods using appropriate statistical tests (e.g., paired t-

tests).

Ex Vivo: Radioligand Binding Assay
This method is used to determine the affinity (Ki) of a compound for the EP2 receptor.

Objective: To quantify the binding affinity of a test compound by measuring its ability to

compete with a radiolabeled ligand for binding to the EP2 receptor.

Methodology:

Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing the

EP2 receptor. This enriches the sample with the target receptor.

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a

radiolabeled PGE2 analog (e.g., [3H]PGE2), and varying concentrations of the unlabeled

test compound (the "competitor").

Incubation: Incubate the mixture to allow the binding to reach equilibrium.
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Separation: Rapidly separate the membrane-bound radioligand from the unbound

radioligand via vacuum filtration through a glass fiber filter. The receptors and bound ligand

are trapped on the filter.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the log concentration of the

competitor compound. The resulting competition curve is used to calculate the IC50 (the

concentration of competitor that displaces 50% of the radioligand). The Ki (inhibition

constant) is then derived from the IC50 using the Cheng-Prusoff equation, which accounts

for the concentration and affinity of the radioligand.[29]

Conclusion
Selective activation of the EP2 receptor triggers a complex and context-dependent array of

physiological effects. Its canonical Gs-cAMP signaling pathway is central to many of its

functions, including neuroprotection in acute settings, vasodilation, and the regulation of fertility.

However, non-canonical pathways contribute to its role in chronic inflammation and cell

proliferation. The dual nature of EP2 signaling—offering both therapeutic benefits (e.g., in

glaucoma, stroke) and potential detriments (e.g., in neurodegeneration, cancer)—underscores

the importance of understanding its precise mechanisms of action. For drug development

professionals, harnessing the beneficial effects of EP2 activation while avoiding its adverse

consequences remains a key challenge, necessitating the development of highly selective

agonists and a deeper understanding of pathway-specific signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. spandidos-publications.com [spandidos-publications.com]

2. Prostaglandin E2 receptor - Wikipedia [en.wikipedia.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23351746/
https://www.benchchem.com/product/b157865?utm_src=pdf-custom-synthesis
https://www.spandidos-publications.com/10.3892/ijmm.2018.3744
https://en.wikipedia.org/wiki/Prostaglandin_E2_receptor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2
and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

4. What are EP2 agonists and how do they work? [synapse.patsnap.com]

5. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

6. mdpi.com [mdpi.com]

7. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and
neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

9. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC
[pmc.ncbi.nlm.nih.gov]

10. Receptors for prostaglandin E2 that regulate cellular immune responses in the mouse -
PMC [pmc.ncbi.nlm.nih.gov]

11. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition
of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. Emerging roles of PGE2 receptors in models of neurological disease - PMC
[pmc.ncbi.nlm.nih.gov]

14. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

15. Neuroprotective Function of the PGE2 EP2 Receptor in Cerebral Ischemia | Journal of
Neuroscience [jneurosci.org]

16. The PGE2 EP2 receptor and its selective activation are beneficial against ischemic
stroke - PMC [pmc.ncbi.nlm.nih.gov]

17. Frontiers | Roles of EP Receptors in the Regulation of Fluid Balance and Blood Pressure
[frontiersin.org]

18. content-assets.jci.org [content-assets.jci.org]

19. researchgate.net [researchgate.net]

20. ahajournals.org [ahajournals.org]

21. researchgate.net [researchgate.net]

22. Prostaglandin E2 (EP) Receptors Mediate PGE2-Specific Events in Ovulation and
Luteinization Within Primate Ovarian Follicles - PMC [pmc.ncbi.nlm.nih.gov]

23. academic.oup.com [academic.oup.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.613286/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.613286/full
https://synapse.patsnap.com/article/what-are-ep2-agonists-and-how-do-they-work
https://en.wikipedia.org/wiki/Prostaglandin_EP2_receptor
https://www.mdpi.com/2673-396X/1/1/3
https://pubmed.ncbi.nlm.nih.gov/23404506/
https://pubmed.ncbi.nlm.nih.gov/23404506/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4031445/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4031445/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7988772/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7988772/
https://pmc.ncbi.nlm.nih.gov/articles/PMC209534/
https://pmc.ncbi.nlm.nih.gov/articles/PMC209534/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7225001/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7225001/
https://www.researchgate.net/publication/341291721_In_Vitro_and_In_Vivo_Validation_of_EP2-Receptor_Agonism_to_Selectively_Achieve_Inhibition_of_Mast_Cell_Activity
https://pmc.ncbi.nlm.nih.gov/articles/PMC2846228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2846228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4045661/
https://www.jneurosci.org/content/24/1/257
https://www.jneurosci.org/content/24/1/257
https://pmc.ncbi.nlm.nih.gov/articles/PMC2912268/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2912268/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.875425/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.875425/full
http://content-assets.jci.org/manuscripts/6000/6579/JCI9906579.pdf
https://www.researchgate.net/figure/Function-of-EP-receptors-in-blood-pressure-regulation-PGE2-increases-vascular-tone-and_fig2_306024576
https://www.ahajournals.org/doi/10.1161/JAHA.118.009216
https://www.researchgate.net/publication/341208365_Multiple_Roles_of_Prostaglandin_E2_Receptors_in_Female_Reproduction
https://pmc.ncbi.nlm.nih.gov/articles/PMC3959600/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3959600/
https://academic.oup.com/endo/article/138/11/4599/2991182
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


24. Effects of a Novel Selective EP2 Receptor Agonist, Omidenepag Isopropyl, on Aqueous
Humor Dynamics in Laser-Induced Ocular Hypertensive Monkeys - PubMed
[pubmed.ncbi.nlm.nih.gov]

25. Redirecting [linkinghub.elsevier.com]

26. researchgate.net [researchgate.net]

27. Neuroprotection by selective allosteric potentiators of the EP2 prostaglandin receptor -
PMC [pmc.ncbi.nlm.nih.gov]

28. Quantitative approaches for studying G protein-coupled receptor signalling and
pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

29. Experimental strategies for studying G protein-coupled receptor homo- and
heteromerization with radioligand binding and signal transduction methods - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Physiological Effects of Selective EP2 Receptor
Activation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157865#physiological-effects-of-selective-ep2-
receptor-activation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/29989843/
https://pubmed.ncbi.nlm.nih.gov/29989843/
https://pubmed.ncbi.nlm.nih.gov/29989843/
https://linkinghub.elsevier.com/retrieve/pii/S0006295224006026
https://www.researchgate.net/publication/328406896_The_affinity_intrinsic_activity_and_selectivity_of_a_structurally_novel_EP2_receptor_agonist_at_human_prostanoid_receptors
https://pmc.ncbi.nlm.nih.gov/articles/PMC2836658/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2836658/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11828474/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11828474/
https://pubmed.ncbi.nlm.nih.gov/23351746/
https://pubmed.ncbi.nlm.nih.gov/23351746/
https://pubmed.ncbi.nlm.nih.gov/23351746/
https://www.benchchem.com/product/b157865#physiological-effects-of-selective-ep2-receptor-activation
https://www.benchchem.com/product/b157865#physiological-effects-of-selective-ep2-receptor-activation
https://www.benchchem.com/product/b157865#physiological-effects-of-selective-ep2-receptor-activation
https://www.benchchem.com/product/b157865#physiological-effects-of-selective-ep2-receptor-activation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b157865?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

